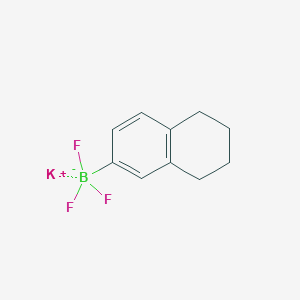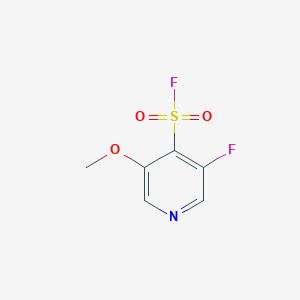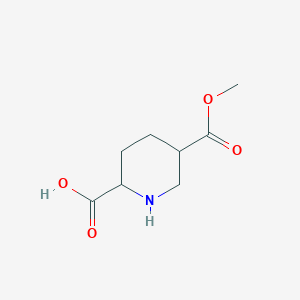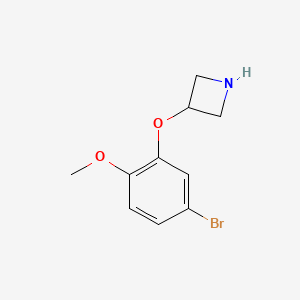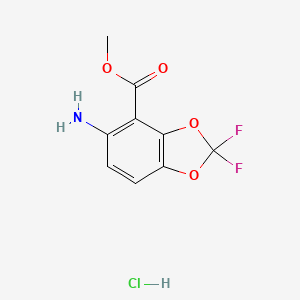
Methyl5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylatehydrochloride is a synthetic organic compound with the molecular formula C9H8ClF2NO4. This compound is characterized by the presence of a difluoromethylene group and a carboxylate ester, making it a unique entity in the realm of fluorinated organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylatehydrochloride typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. The reaction conditions often require the use of solvents like acetonitrile or dichloromethane and may involve catalysts such as palladium or iron complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors designed to handle fluorinated compounds. The process includes rigorous purification steps to ensure the removal of any by-products and unreacted starting materials. Techniques such as crystallization, distillation, and chromatography are commonly employed .
Chemical Reactions Analysis
Types of Reactions
Methyl5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the difluoromethylene group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve temperatures ranging from -10°C to 100°C and pressures from atmospheric to several atmospheres .
Major Products
The major products formed from these reactions include various fluorinated derivatives, amines, and substituted aromatic compounds. These products are often isolated and purified using standard organic chemistry techniques .
Scientific Research Applications
Methyl5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylatehydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex fluorinated organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which Methyl5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylatehydrochloride exerts its effects involves interactions with specific molecular targets. The difluoromethylene group is known to enhance the stability and reactivity of the compound, allowing it to participate in various biochemical pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1,3-dimethylimidazolidine: A deoxofluorination reagent with similar structural features.
Difluoromethylated diarylmethanes: Compounds with comparable difluoromethylene groups.
Uniqueness
Methyl5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylatehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C9H8ClF2NO4 |
|---|---|
Molecular Weight |
267.61 g/mol |
IUPAC Name |
methyl 5-amino-2,2-difluoro-1,3-benzodioxole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H7F2NO4.ClH/c1-14-8(13)6-4(12)2-3-5-7(6)16-9(10,11)15-5;/h2-3H,12H2,1H3;1H |
InChI Key |
HCGFTPWCEDMNLB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1OC(O2)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-Chloro-4-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13561348.png)
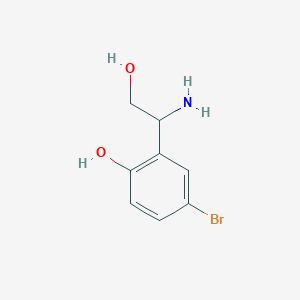
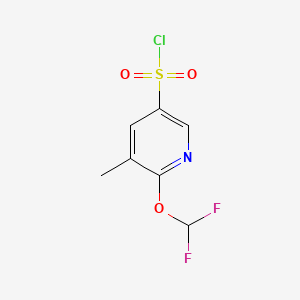
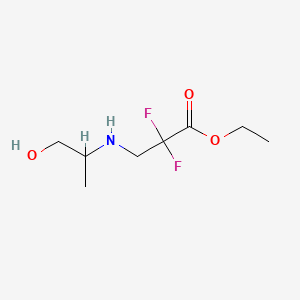

![[6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B13561359.png)

![tert-butyl(1R,3R,5S)-3-[(methylamino)methyl]-8-azabicyclo[3.2.1]octane-8-carboxylate,exo](/img/structure/B13561363.png)
